molecular formula C8H13FN4O B2454302 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide CAS No. 2101196-23-8

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2454302
CAS No.: 2101196-23-8
M. Wt: 200.217
InChI Key: OKYQODPPQJXHPG-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a dimethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The fluoroethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The amino and carboxamide groups facilitate binding to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-chloroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(2-bromoethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(2-iodoethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced membrane permeability and stability are desired.

Properties

IUPAC Name

4-amino-1-(2-fluoroethyl)-N,N-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4O/c1-12(2)8(14)7-6(10)5-13(11-7)4-3-9/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQODPPQJXHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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